molecular formula C11H10O3 B13171946 Methyl 7-methyl-1-benzofuran-3-carboxylate

Methyl 7-methyl-1-benzofuran-3-carboxylate

Cat. No.: B13171946
M. Wt: 190.19 g/mol
InChI Key: YHUNRLYZZFMXSP-UHFFFAOYSA-N
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Description

Methyl 7-methyl-1-benzofuran-3-carboxylate is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-methyl-1-benzofuran-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These methods often employ transition-metal catalysis to facilitate the cyclization process.

Industrial Production Methods

Industrial production of benzofuran derivatives, including this compound, often utilizes scalable synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis (MWI) have been employed to enhance reaction efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran ring, leading to various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation of the compound can yield carboxylic acids, while reduction can produce alcohols

Mechanism of Action

The mechanism of action of methyl 7-methyl-1-benzofuran-3-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary based on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl 7-methyl-1-benzofuran-3-carboxylate include other benzofuran derivatives such as:

  • Psoralen
  • 8-Methoxypsoralen
  • Angelicin

Uniqueness

This compound is unique due to its specific substitution pattern on the benzofuran ring, which can influence its chemical reactivity and biological activity. The presence of the methyl and ester groups can affect the compound’s solubility, stability, and interaction with biological targets, distinguishing it from other benzofuran derivatives .

Properties

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

methyl 7-methyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C11H10O3/c1-7-4-3-5-8-9(11(12)13-2)6-14-10(7)8/h3-6H,1-2H3

InChI Key

YHUNRLYZZFMXSP-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=CO2)C(=O)OC

Origin of Product

United States

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